4-chloro-N-phenylpyrimidin-2-amine
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Overview
Description
4-chloro-N-phenylpyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3 It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenylpyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with aniline under specific conditions. One common method includes the use of a solvent such as ethanol or acetonitrile, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-phenylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-chloro-N-phenylpyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle regulation and other cellular processes . Molecular docking studies have shown that the compound forms key interactions with residues in the active site of CDKs, contributing to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylpyrimidin-4-amine
- 4-chloro-N,N-dimethylpyrimidin-2-amine
- 4-chloro-N-phenylpyrimidin-4-amine
Uniqueness
4-chloro-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
4-chloro-N-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFKGFRWERSGIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587494 |
Source
|
Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52057-92-8 |
Source
|
Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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